molecular formula C14H22ClN3O3 B13396987 benzyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride

benzyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride

Cat. No.: B13396987
M. Wt: 315.79 g/mol
InChI Key: QSRGTPRDCDSKAY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of benzyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride involves several steps. One common synthetic route includes the reaction of benzyl chloroformate with a suitable amine to form the carbamate intermediate. This intermediate is then reacted with a diaminohexyl compound under controlled conditions to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Benzyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of benzyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

benzyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3.ClH/c15-12(13(16)18)8-4-5-9-17-14(19)20-10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,15H2,(H2,16,18)(H,17,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRGTPRDCDSKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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